molecular formula C5H8N4O2 B079745 Ethyl 1H-tetrazole-5-acetate CAS No. 13616-37-0

Ethyl 1H-tetrazole-5-acetate

Cat. No. B079745
CAS RN: 13616-37-0
M. Wt: 156.14 g/mol
InChI Key: NAOHMNNTUFFTBF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Ethyl 1H-tetrazole-5-acetate and related compounds often involves multi-step chemical reactions. For instance, novel compounds of bis/mono 1-aryl-1H-tetrazole-5-carboxylic acid, closely related to this compound, are synthesized via the hydrolysis of synthesized esters such as ethyl-1-aryl-1H-tetrazole-5-carboxylate. These esters undergo specific reactions to form the desired tetrazole compounds, which are then characterized by various analytical techniques, including IR, NMR, mass, and elemental analysis, to confirm their structure (Chandrakumari et al., 2019).

Molecular Structure Analysis

The molecular structure of this compound and similar compounds can be elucidated using techniques such as X-ray diffraction and DFT studies. For example, the study of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, which shares a similar synthetic pathway, revealed its crystal structure and electronic properties through single-crystal X-ray diffraction and DFT calculations, highlighting the importance of structural analysis in understanding the properties of these compounds (Viveka et al., 2016).

Chemical Reactions and Properties

This compound participates in various chemical reactions due to its reactive tetrazole ring and ester group. The reactivity towards hydrolysis and its behavior in condensation reactions are of particular interest. For example, the environmentally benign synthesis of 5-ethylthio-1H-tetrazole demonstrates the compound's reactivity under specific conditions, leading to products with high yields (Liu Yu-zhen, 2007).

Safety and Hazards

Ethyl 1H-tetrazole-5-acetate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

properties

IUPAC Name

ethyl 2-(2H-tetrazol-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2/c1-2-11-5(10)3-4-6-8-9-7-4/h2-3H2,1H3,(H,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAOHMNNTUFFTBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NNN=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40337600
Record name Ethyl 1H-tetrazole-5-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13616-37-0
Record name Ethyl 1H-tetrazole-5-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 1H-Tetrazole-5-acetate
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the structural characteristics of metal-organic frameworks (MOFs) synthesized using ethyl 1H-tetrazole-5-acetate, and what are their potential applications?

A1: Research shows that this compound (Hetza) can be used to create MOFs with unique structural arrangements. For instance, a study successfully synthesized a novel silver-based MOF, [Ag4(etza)4], denoted as complex 1. [] This complex exhibits a triclinic crystal system with the space group P1. [] Structurally, complex 1 forms a (4·8) topological network characterized by alternating layers of hydrophilic and hydrophobic regions. [] This specific arrangement holds potential for applications requiring controlled environments, such as selective gas adsorption or separation. Additionally, complex 1 demonstrates luminescent properties in its solid state, suggesting potential applications in areas like chemical sensing or optoelectronic devices. [] Another study reported a homochiral 3D diamondoid zinc-based MOF, [Zn2(etza)4], named JUC-81. [] This MOF displayed interesting properties like second-order nonlinear optical effects and ferroelectric behavior, indicating potential applications in areas like optical materials and data storage. []

Q2: How does the structure of the MOF synthesized using this compound contribute to its observed properties?

A2: The alternating hydrophilic-hydrophilic and hydrophobic-hydrophobic layered arrangement in the silver-based MOF [Ag4(etza)4] contributes to its potential for selective interactions with different molecules based on their polarity. [] This selectivity is crucial for applications like gas separation or targeted drug delivery. On the other hand, the homochiral 3D diamondoid structure of the zinc-based MOF [Zn2(etza)4] is responsible for its observed second-order nonlinear optical effects and ferroelectric behavior. [] This specific structural arrangement allows for the necessary asymmetry and dipole moment alignment within the material, making it a promising candidate for applications in nonlinear optics and ferroelectric devices.

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